2,7-Phenanthroline, 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Phenanthroline, 7-oxide is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound Phenanthroline and its derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Phenanthroline, 7-oxide typically involves the oxidation of 2,7-Phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant . These methods ensure the selective oxidation of the nitrogen atoms in the phenanthroline ring, resulting in the formation of the oxide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Phenanthroline, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent phenanthroline compound.
Substitution: The presence of the oxide group can influence substitution reactions, where other functional groups replace hydrogen atoms in the phenanthroline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxomonosulfate ion and elemental fluorine for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state derivatives, while reduction reactions yield the parent phenanthroline compound.
Scientific Research Applications
2,7-Phenanthroline, 7-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,7-Phenanthroline, 7-oxide exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, influencing their structure and function . The compound’s ability to form coordination complexes also underlies its catalytic and sensing applications.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for its strong chelating ability.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties.
4,7-Phenanthroline: A derivative with substitutions at different positions, affecting its chemical properties and applications.
Uniqueness
2,7-Phenanthroline, 7-oxide is unique due to the presence of the oxide group at the 7th position, which enhances its chemical reactivity and potential applications. This modification can influence the compound’s ability to form complexes with metal ions and its interactions with biological molecules, making it distinct from other phenanthroline derivatives.
Properties
CAS No. |
61564-19-0 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
7-oxido-2,7-phenanthrolin-7-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-1-2-10-11-8-13-6-5-9(11)3-4-12(10)14/h1-8H |
InChI Key |
VNHIAMLHXWRORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=NC=C3)[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.